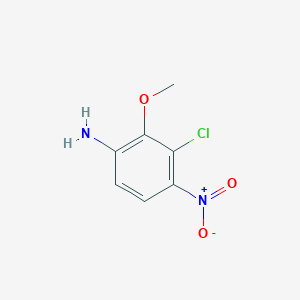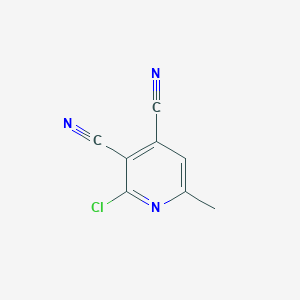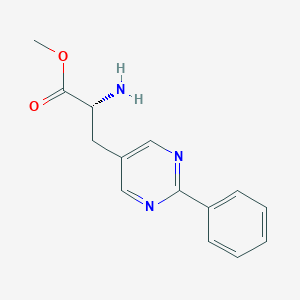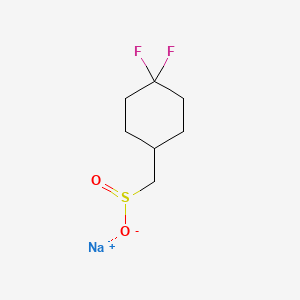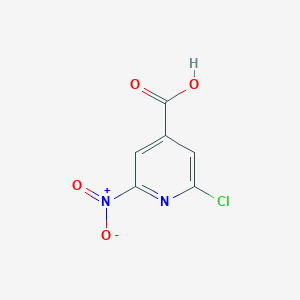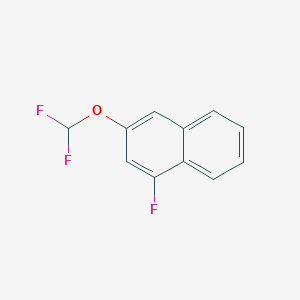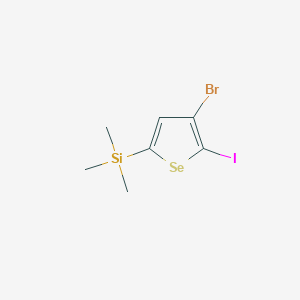
(4-Bromo-5-iodoselenophen-2-yl)trimethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Bromo-5-iodoselenophen-2-yl)trimethylsilane is an organosilicon compound that features a selenophene ring substituted with bromine and iodine atoms, and a trimethylsilane group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-5-iodoselenophen-2-yl)trimethylsilane typically involves the halogenation of selenophene followed by the introduction of the trimethylsilane group. One common method involves the bromination and iodination of selenophene to obtain 4-bromo-5-iodoselenophene. This intermediate is then reacted with trimethylsilyl chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to improve yield and purity, as well as implementing safety measures to handle the toxic and reactive intermediates.
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-5-iodoselenophen-2-yl)trimethylsilane can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other groups using nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Stille couplings, to form carbon-carbon bonds.
Oxidation and Reduction: The selenophene ring can undergo oxidation or reduction under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium iodide or potassium fluoride can be used to replace the halogen atoms.
Cross-Coupling: Palladium or nickel catalysts are commonly used in coupling reactions, along with appropriate ligands and bases.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be used to oxidize the selenophene ring.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, cross-coupling reactions can yield various biaryl compounds, while nucleophilic substitution can introduce different functional groups onto the selenophene ring.
Scientific Research Applications
(4-Bromo-5-iodoselenophen-2-yl)trimethylsilane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new materials and ligands for catalysis.
Biology: The compound can be used to modify biomolecules, potentially leading to new probes for biological studies.
Medicine: Research into its potential as a precursor for pharmaceutical compounds is ongoing, with interest in its ability to introduce selenophene moieties into drug candidates.
Mechanism of Action
The mechanism of action of (4-Bromo-5-iodoselenophen-2-yl)trimethylsilane in chemical reactions involves the activation of the selenophene ring and the trimethylsilane group. The selenophene ring can participate in electrophilic aromatic substitution reactions, while the trimethylsilane group can stabilize reactive intermediates. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
Similar Compounds
(4-Bromophenylethynyl)trimethylsilane: This compound features a phenyl ring instead of a selenophene ring and is used in similar types of reactions.
(3-Bromo-5-iodothiophen-2-yl)trimethylsilane: This compound has a thiophene ring instead of a selenophene ring and exhibits similar reactivity.
Uniqueness
(4-Bromo-5-iodoselenophen-2-yl)trimethylsilane is unique due to the presence of the selenophene ring, which imparts different electronic properties compared to phenyl or thiophene rings
Properties
Molecular Formula |
C7H10BrISeSi |
|---|---|
Molecular Weight |
408.02 g/mol |
IUPAC Name |
(4-bromo-5-iodoselenophen-2-yl)-trimethylsilane |
InChI |
InChI=1S/C7H10BrISeSi/c1-11(2,3)6-4-5(8)7(9)10-6/h4H,1-3H3 |
InChI Key |
LOAVSPDFTPGVTO-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=CC(=C([Se]1)I)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Thiazolo[4,5-b]pyridine,2-(methylsulfonyl)-6-(trifluoromethyl)-](/img/structure/B12956333.png)
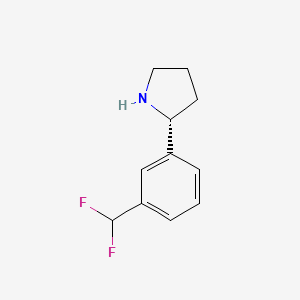
![Methyl 2-(difluoromethyl)benzo[d]thiazole-6-carboxylate](/img/structure/B12956350.png)
![(R)-2-Methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid](/img/structure/B12956356.png)
